molecular formula C14H15N3S B14010484 6-Benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-thione CAS No. 10055-99-9

6-Benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-thione

Cat. No.: B14010484
CAS No.: 10055-99-9
M. Wt: 257.36 g/mol
InChI Key: XEDNNPJNCXRMLD-UHFFFAOYSA-N
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Description

6-Benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a benzyl group attached to a tetrahydropyrido[4,3-d]pyrimidine core with a thione functional group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with appropriate amidines, followed by cyclization and subsequent functional group transformations . Reaction conditions often include the use of solvents such as ethanol and dichloromethane, and reagents like diisopropylethylamine (DIPEA) and trifluoromethanesulfonic anhydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding dihydro derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl moiety .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-thione is unique due to its thione functional group, which imparts distinct chemical reactivity and potential biological activity compared to its dione and dichloro analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

10055-99-9

Molecular Formula

C14H15N3S

Molecular Weight

257.36 g/mol

IUPAC Name

6-benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-thione

InChI

InChI=1S/C14H15N3S/c18-14-12-9-17(7-6-13(12)15-10-16-14)8-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,15,16,18)

InChI Key

XEDNNPJNCXRMLD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC=NC2=S)CC3=CC=CC=C3

Origin of Product

United States

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